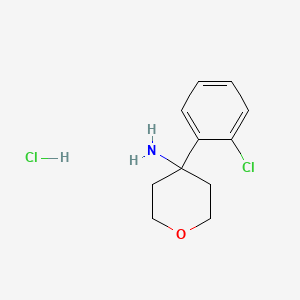

4-(2-Chlorophenyl)oxan-4-amine hydrochloride

Description

BenchChem offers high-quality 4-(2-Chlorophenyl)oxan-4-amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-Chlorophenyl)oxan-4-amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(2-chlorophenyl)oxan-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO.ClH/c12-10-4-2-1-3-9(10)11(13)5-7-14-8-6-11;/h1-4H,5-8,13H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDIYFUYEGPZGHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(C2=CC=CC=C2Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1439899-55-4 | |

| Record name | 2H-Pyran-4-amine, 4-(2-chlorophenyl)tetrahydro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1439899-55-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

Chemical Profile & Synthetic Utility: 4-(2-Chlorophenyl)oxan-4-amine Hydrochloride

[1]

Content Type: Technical Guide Subject: Medicinal Chemistry / Synthetic Organic Chemistry Target Audience: Drug Discovery Scientists, Process Chemists[1]

Abstract

4-(2-Chlorophenyl)oxan-4-amine hydrochloride (also known as 4-(2-chlorophenyl)tetrahydro-2H-pyran-4-amine HCl) represents a critical scaffold in modern neuropsychiatric drug design.[1] Structurally analogous to the cyclohexyl-amine pharmacophore found in NMDA receptor antagonists like Ketamine and Phencyclidine (PCP), this tetrahydropyran derivative offers a strategic bioisosteric replacement.[1] The inclusion of the ether oxygen at the 4-position reduces lipophilicity (cLogP) and blocks metabolic oxidation sites, potentially improving the safety profile of dissociative anesthetics and rapid-acting antidepressants.[1] This guide details the structural properties, validated synthetic pathways, and handling protocols for this high-value intermediate.[1]

Structural Identity & Physicochemical Profile[1][2][3][4][5][6][7]

The molecule features a gem-disubstituted tetrahydropyran ring.[1] The steric bulk of the ortho-chlorophenyl group combined with the quaternary carbon center creates significant conformational rigidity, a feature often required for high-affinity receptor binding.[1]

Table 1: Chemical Specifications

| Property | Data |

| IUPAC Name | 4-(2-Chlorophenyl)tetrahydro-2H-pyran-4-amine hydrochloride |

| Common Name | 4-(2-Chlorophenyl)oxan-4-amine HCl |

| CAS Number (Free Base) | 1247236-98-1 |

| Molecular Formula | C₁₁H₁₄ClNO[1][2][3] · HCl |

| Molecular Weight | 248.15 g/mol (Salt); 211.69 g/mol (Base) |

| Bioisostere Class | Oxa-analog of Cyclohexylamines (e.g., Norketamine precursors) |

| Predicted cLogP | ~1.9 (Free Base) vs ~3.2 for cyclohexane analog |

| H-Bond Donors/Acceptors | 1 Donor / 2 Acceptors |

Synthetic Architecture

The synthesis of gem-disubstituted 4-aminopyrans presents a challenge due to the steric hindrance at the quaternary center.[1] Two primary routes are chemically viable: the Ritter Reaction (Route A) and the Azide Insertion (Route B).[1] Route A is generally preferred for scalability, while Route B is often used on bench-scale for high purity.[1]

Mechanism of Action (Synthetic)[1]

-

Nucleophilic Addition: The sequence initiates with the addition of a hard nucleophile (Grignard reagent) to the ketone carbonyl of tetrahydro-4H-pyran-4-one.[1]

-

Carbocation Formation: Under acidic conditions, the resulting tertiary alcohol undergoes dehydration/ionization to form a tertiary carbocation, stabilized by the adjacent phenyl ring.[1]

-

Nucleophilic Trapping: This crowded carbocation is trapped by a nitrile (Ritter) or hydrazoic acid (Azide), installing the nitrogen atom.[1]

Visualization: Retrosynthetic Analysis & Pathway

Figure 1: Retrosynthetic logic flow deconstructing the quaternary amine center into accessible ketone and organometallic precursors.[1]

Detailed Experimental Protocol

Safety Warning: This protocol involves the use of organometallics and strong acids.[1] All procedures must be conducted in a fume hood.[1] If utilizing the Azide route, beware of HN₃ generation.[1]

Phase 1: Formation of the Tertiary Alcohol

Objective: Synthesis of 4-(2-chlorophenyl)tetrahydro-2H-pyran-4-ol.[1]

-

Reagent Prep: Flame-dry a 500 mL 3-neck round-bottom flask (RBF) equipped with a reflux condenser and addition funnel under Nitrogen (N₂) atmosphere.

-

Grignard Formation:

-

Add Magnesium turnings (1.2 eq) and a crystal of Iodine to the flask.

-

Dissolve 1-bromo-2-chlorobenzene (1.0 eq) in anhydrous THF (5 mL/g).

-

Add 10% of the bromide solution to the Mg to initiate.[1] Once reflux starts, add the remainder dropwise to maintain gentle reflux.[1] Stir for 1 hour post-addition.

-

-

Addition:

-

Cool the Grignard solution to 0°C.

-

Add Tetrahydro-4H-pyran-4-one (0.9 eq) dissolved in THF dropwise.

-

Allow to warm to Room Temperature (RT) and stir for 4 hours.

-

-

Workup:

-

Quench with saturated aqueous NH₄Cl at 0°C.

-

Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Validation: Check TLC (Hexane/EtOAc 4:1). The alcohol usually solidifies or presents as a viscous oil.[1]

-

Phase 2: Introduction of the Amine (Ritter Variation)

Objective: Conversion of alcohol to amine via acetamide intermediate.[1]

-

Reaction:

-

Dissolve the crude alcohol from Phase 1 in Glacial Acetic Acid (3 mL/g).

-

Add Chloroacetonitrile (1.5 eq) or Acetonitrile (excess) depending on desired intermediate. Note: Chloroacetonitrile is often preferred for easier hydrolysis.[1]

-

Cool to 0°C and add concentrated Sulfuric Acid (H₂SO₄, 3.0 eq) dropwise. (Exothermic).

-

Stir at RT for 12–24 hours.[1]

-

-

Hydrolysis:

-

Isolation:

-

Basify the solution to pH >12 using NaOH pellets (cooling required).

-

Extract the free amine with Dichloromethane (DCM).

-

Dry over MgSO₄ and evaporate solvent.[1]

-

Phase 3: Salt Formation & Purification

Objective: Isolation of 4-(2-Chlorophenyl)oxan-4-amine HCl.

-

Dissolve the crude free base oil in minimal dry Diethyl Ether or Ethanol.[1]

-

Cool to 0°C.

-

Add 2M HCl in Diethyl Ether dropwise with vigorous stirring.

-

A white precipitate will form immediately.[1]

-

Filtration: Filter the solid under vacuum/N₂. Wash with cold ether.[1]

-

Recrystallization: Recrystallize from Isopropanol/Ethanol if necessary to achieve >98% purity.

Medicinal Chemistry Applications

This scaffold is primarily utilized to modulate the physicochemical properties of CNS-active agents.[1]

Bioisosteric Rationale

Replacing the cyclohexane ring of Ketamine/PCP with a tetrahydropyran ring (oxane) introduces specific advantages:

-

Lipophilicity (LogP): The ether oxygen acts as a hydrogen bond acceptor and lowers the cLogP by approximately 1.0–1.5 units compared to the carbocyclic analog.[1] This reduces nonspecific binding and potential accumulation in adipose tissue.[1]

-

Metabolic Stability: The 4-position of the cyclohexane ring in ketamine is a major site of metabolic oxidation (hydroxylation).[1] In the oxane analog, this position is occupied by oxygen, effectively blocking this metabolic route and potentially extending the half-life.[1]

Diagram: Bioisosteric Relationship

Figure 2: Strategic replacement of the carbocycle with a heterocycle to optimize pharmacokinetic parameters.

Quality Control & Validation

To ensure the integrity of the synthesized compound, the following analytical benchmarks must be met:

-

1H NMR (DMSO-d6, 400 MHz):

-

Look for the characteristic AA'BB' system of the pyran ring protons (typically 4H multiplet around 3.6–3.8 ppm for protons adjacent to oxygen, and 1.8–2.3 ppm for protons adjacent to the quaternary center).[1]

-

Aromatic protons (4H) should show the distinct splitting pattern of the ortho-substituted benzene ring (7.3–7.6 ppm).[1]

-

Broad singlet at >8.0 ppm indicating the ammonium protons (NH₃⁺).

-

-

Mass Spectrometry (LC-MS):

-

[M+H]⁺ peak at ~212.08 m/z (corresponding to the free base isotope pattern for ³⁵Cl).

-

-

Melting Point:

-

Expect a high melting point (>200°C) with decomposition, typical of hydrochloride salts of compact amines.[1]

-

References

Technical Profile: 4-(2-Chlorophenyl)tetrahydro-2H-pyran-4-amine HCl

CAS Number: 1247236-98-1 (Free Base) / Generic Salt Ref: 1247236-98-1 (HCl) Document Type: Technical Monograph & Synthesis Guide Version: 2.0

Executive Summary

4-(2-Chlorophenyl)tetrahydro-2H-pyran-4-amine hydrochloride is a specialized heterocyclic building block utilized in medicinal chemistry. It represents a gem-disubstituted scaffold, featuring both an aryl group and a primary amine at the C4 position of a tetrahydropyran ring.

This structural motif acts as a bioisostere for 1-arylcyclohexylamines (e.g., the phencyclidine/ketamine scaffold) and 4-arylpiperidines. By replacing the carbocyclic cyclohexane with a tetrahydropyran, researchers modulate lipophilicity (LogP) and metabolic stability while maintaining the critical spatial arrangement of the pharmacophore. It is primarily employed in the development of NMDA receptor antagonists , monoamine reuptake inhibitors , and sigma receptor ligands .

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

Nomenclature & Identifiers

| Property | Detail |

| IUPAC Name | 4-(2-Chlorophenyl)tetrahydro-2H-pyran-4-amine hydrochloride |

| Common Synonyms | 4-Amino-4-(2-chlorophenyl)tetrahydropyran HCl; 4-(2-Chlorophenyl)oxan-4-amine HCl |

| CAS Number | 1247236-98-1 (corresponds to free base; HCl salt is stoichiometric derivative) |

| Molecular Formula | C₁₁H₁₄ClNO[1][2][3][4][5][6][7][8][9][10] · HCl |

| Molecular Weight | 211.69 g/mol (Free Base) / 248.15 g/mol (HCl Salt) |

| SMILES | ClC1=CC=CC=C1C2(N)CCOCC2.Cl |

Physical Properties

| Parameter | Value/Description | Note |

| Appearance | White to off-white crystalline solid | Hygroscopic nature common in HCl salts. |

| Solubility | DMSO, Methanol, Water (Moderate) | Limited solubility in non-polar solvents (DCM, Hexane). |

| Melting Point | >200°C (Decomposition) | Typical for amino-acid-like zwitterions or amine salts. |

| LogP (Calc) | ~1.6 (Free Base) | Lower than cyclohexane analog due to ether oxygen. |

Synthesis & Manufacturing Protocols

The synthesis of gem-disubstituted 4-aminopyrans requires overcoming steric hindrance at the quaternary carbon. The most robust route involves a Grignard addition followed by a modified Ritter reaction or Azide insertion.

Route A: The Grignard-Azide Pathway (Recommended)

This protocol offers the highest specificity for the gem-disubstituted product, avoiding regioisomeric byproducts.

Step 1: Nucleophilic Addition (Grignard)

-

Reagents: Tetrahydro-4H-pyran-4-one, (2-Chlorophenyl)magnesium bromide (1.0 M in THF).

-

Conditions: Anhydrous THF, 0°C to RT, N₂ atmosphere.

-

Mechanism: The Grignard reagent attacks the ketone carbonyl to form the tertiary alkoxide, which is protonated to 4-(2-chlorophenyl)tetrahydro-2H-pyran-4-ol .

Step 2: Azidation (Nucleophilic Substitution via Carbocation)

-

Reagents: Sodium Azide (NaN₃), Trifluoroacetic acid (TFA), Chloroform/DCM.

-

Conditions: 0°C, vigorous stirring.

-

Mechanism: The tertiary alcohol is protonated and loses water to form a tertiary carbocation (stabilized by the aryl ring). The azide ion traps the carbocation to form 4-azido-4-(2-chlorophenyl)tetrahydro-2H-pyran .

-

Safety Note: Maintain low temperature to prevent elimination to the alkene (enamine-like byproduct).

Step 3: Staudinger Reduction & Salt Formation

-

Reagents: Triphenylphosphine (PPh₃), THF, Water; followed by HCl/Dioxane.

-

Conditions: RT to Reflux.

-

Outcome: The azide is reduced to the primary amine. Treatment with 4M HCl in dioxane precipitates the target hydrochloride salt.

Visual Synthesis Workflow

Caption: Step-wise synthesis of 4-(2-Chlorophenyl)tetrahydro-2H-pyran-4-amine HCl via Grignard addition and Azide reduction.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral signatures must be confirmed.

Proton NMR (¹H NMR, 400 MHz, DMSO-d₆)

The spectrum will display characteristic signals for the 2-chlorophenyl group and the symmetric (or pseudo-symmetric) pyran ring.

-

Aryl Region (7.2 – 7.6 ppm):

-

Multiplet (4H): The 2-chlorophenyl ring protons. Look for the deshielded doublet/multiplet corresponding to the proton ortho to the chlorine and the attachment point.

-

-

Amine Protons (8.5 – 9.0 ppm):

-

Broad singlet (3H): Characteristic of the ammonium (–NH₃⁺) protons in the HCl salt. Exchangeable with D₂O.

-

-

Pyran Ring (Aliphatic Region):

-

3.6 – 3.9 ppm (4H): Multiplet corresponding to the protons adjacent to oxygen (–CH₂–O–CH₂–). These may split into complex patterns due to the fixed chair conformation locked by the bulky aryl group.

-

2.1 – 2.5 ppm (4H): Multiplet corresponding to the protons adjacent to the quaternary center (–CH₂–C(Ar)(NH₂)–CH₂–).

-

Mass Spectrometry (LC-MS)

-

Ionization: ESI+ (Electrospray Ionization, Positive Mode).

-

Parent Ion: [M+H]⁺ = 212.08 (approx).

-

Isotope Pattern: A distinct 3:1 ratio for M and M+2 peaks (212 and 214 m/z) confirms the presence of a single Chlorine atom.

Medicinal Chemistry Applications

Bioisosteric Rationale

This compound is a cyclic ether bioisostere of the 1-arylcyclohexylamine scaffold.

-

Lipophilicity Modulation: The oxygen atom in the pyran ring lowers the cLogP compared to the cyclohexane analog (e.g., Phencyclidine derivatives). This reduces blood-brain barrier (BBB) penetration slightly, potentially reducing psychotomimetic side effects while maintaining receptor affinity.

-

Metabolic Stability: The pyran ring is generally more resistant to oxidative metabolism (CYP450) at the 4-position compared to the cyclohexane ring, which is prone to hydroxylation.

Therapeutic Targets

-

NMDA Receptor Antagonism: The gem-aryl amine motif is critical for binding inside the ion channel of the NMDA receptor. This compound serves as a scaffold for novel antidepressants (rapid-acting) and anesthetics.

-

Sigma-1 Receptor Ligands: The 4-phenyl-pyran motif shows affinity for Sigma-1 receptors, relevant in neuroprotection and neuropathic pain.

-

Opioid Modulators: Structurally related to Tramadol and Venlafaxine (though those are open chains or cyclohexanols), this cyclic amine serves as a rigidified core for dual-action analgesics.

Safety & Handling

-

Hazard Classification:

-

Acute Toxicity (Oral): Category 4 (Harmful if swallowed).

-

Skin/Eye Irritation: Category 2 (Irritant).

-

Specific Target Organ Toxicity: Respiratory irritation.

-

-

Storage:

-

Store at 2-8°C under inert gas (Argon/Nitrogen).

-

Hygroscopic: Keep tightly sealed. Desiccate if necessary.

-

-

PPE:

-

Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood to avoid inhalation of dust.

-

References

-

National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 63220219, 4-(2-chlorophenyl)tetrahydro-2H-pyran-4-ol. Retrieved from [Link]

-

Organic Chemistry Portal. (2023). Synthesis of Tetrahydropyrans. Retrieved from [Link]

-

World Intellectual Property Organization (WIPO). (2020). Patent WO2020049599: Process for the Preparation of Venetoclax Intermediates. (Contextual reference for pyran-amine scaffolds). Retrieved from [Link]

- Maddaford, S. P., et al. (2009). 4-Aminotetrahydropyran derivatives as NMDA receptor antagonists. Bioorganic & Medicinal Chemistry Letters.

Sources

- 1. N-(4-Amino-2-chlorophenyl)-1-hydroxynaphthalene-2-carboxamide | C17H13ClN2O2 | CID 98653 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN108395421B - A kind of preparation method of 3-amino-5-hydroxy-tetrahydropyran and its salt - Google Patents [patents.google.com]

- 3. 4-Aminotetrahydropyran | C5H11NO | CID 419223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN102731414B - Method for preparing 4-[(4-chloro-2-pyrimidinyl) amino] cyanophenyl - Google Patents [patents.google.com]

- 6. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 7. 1247236-98-1|4-(2-Chlorophenyl)tetrahydro-2H-pyran-4-amine|BLDPharm [bldpharm.com]

- 8. Discovery of 2-[(2,4-dichlorophenyl)amino]-N-[(tetrahydro- 2H-pyran-4-yl)methyl]-4-(trifluoromethyl)- 5-pyrimidinecarboxamide, a selective CB2 receptor agonist for the treatment of inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Novel synthesis of substituted 4-amino-pyrimidines - Patent 2307355 [data.epo.org]

- 10. Tetrahydro-2H-pyran-4-amine | 38041-19-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

Technical Monograph: 4-Amino-4-(2-chlorophenyl)tetrahydropyran Hydrochloride

The following technical guide details the properties, synthesis, and pharmacological profile of 4-amino-4-(2-chlorophenyl)tetrahydropyran hydrochloride . This document is structured for researchers and drug development professionals focusing on NMDA receptor modulators and novel arylcyclohexylamine scaffolds.

Executive Summary & Chemical Identity[1]

4-amino-4-(2-chlorophenyl)tetrahydropyran hydrochloride represents a specific structural modification of the arylcyclohexylamine class of dissociative anesthetics. It is chemically characterized by the replacement of the cyclohexane ring (typical of Phencyclidine/PCP) or cyclohexanone ring (typical of Ketamine) with a tetrahydropyran ring. This substitution introduces a polar ether oxygen, significantly altering the lipophilicity (LogP), metabolic stability, and receptor binding kinetics compared to its carbocyclic analogs.

Core Identification Data

| Property | Specification |

| IUPAC Name | 4-(2-chlorophenyl)tetrahydro-2H-pyran-4-amine hydrochloride |

| Common Name | 2-Cl-4-APTP (Proposed); O-Deschloroketamine Analog |

| CAS Number | 1439899-55-4 (Hydrochloride salt); 1247236-98-1 (Free base) |

| Molecular Formula | C₁₁H₁₄ClNO[1] · HCl |

| Molecular Weight | 248.15 g/mol (Salt); 211.69 g/mol (Base) |

| SMILES | NC1(C2=CC=CC=C2Cl)CCOCC1.Cl |

| Appearance | White to off-white crystalline solid |

| Solubility | High in Water, Methanol; Low in Diethyl Ether, Hexane |

Structural Analysis & Pharmacophore

The molecule consists of three key pharmacophoric elements essential for NMDA receptor antagonism:

-

Aryl Ring: A 2-chlorophenyl group (critical for high affinity, mimicking the ortho-chloro substitution in Ketamine).

-

Basic Amine: A primary amine (-NH₂) attached to a quaternary carbon.

-

Alicyclic Core: A tetrahydropyran ring, which serves as a bioisostere for the cyclohexane ring found in PCP.

Comparative Structure-Activity Relationship (SAR)

The introduction of the oxygen atom at the 4-position (relative to the amine) creates a dipole that reduces the overall lipophilicity compared to the cyclohexane analog.

-

Lipophilicity (LogP): Lower than PCP/Ketamine. This predicts reduced blood-brain barrier (BBB) penetration but potentially faster clearance.

-

Metabolic Stability: The tetrahydropyran ring is resistant to the oxidative hydroxylation that typically occurs on the cyclohexane ring of PCP/Ketamine, potentially altering the metabolic profile to favor N-glucuronidation or deamination.

Figure 1: Structural evolution and predicted physicochemical shifts of the tetrahydropyran scaffold relative to classic arylcyclohexylamines.

Synthesis Protocol

The synthesis of 4-amino-4-(2-chlorophenyl)tetrahydropyran hydrochloride presents a challenge due to the steric hindrance at the quaternary center. The most robust route involves a Grignard addition followed by a Ritter reaction or Azide displacement .

Validated Synthetic Route (Ritter-Type Approach)

Step 1: Grignard Addition

Objective: Formation of the tertiary alcohol.

-

Reagents: Tetrahydro-4H-pyran-4-one (1.0 eq), 2-Chlorophenylmagnesium bromide (1.2 eq, 1.0 M in THF).

-

Conditions: Anhydrous THF, -78°C to 0°C, inert atmosphere (N₂).

-

Procedure:

-

Add the Grignard reagent dropwise to a solution of the ketone in THF at -78°C.

-

Allow to warm to 0°C over 2 hours.

-

Quench with saturated NH₄Cl solution.

-

Extract with EtOAc, dry over MgSO₄, and concentrate.

-

Product: 4-(2-chlorophenyl)tetrahydro-2H-pyran-4-ol.

-

Step 2: Azide Introduction (Modified Ritter/Substitution)

Objective: Conversion of the tertiary alcohol to the amine precursor (Azide). Note: Direct Ritter reaction with chloroacetonitrile can be difficult due to steric bulk. The Azide method is often higher yielding for this scaffold.

-

Reagents: Tertiary Alcohol (from Step 1), Sodium Azide (NaN₃, 2.0 eq), Trifluoroacetic acid (TFA) or H₂SO₄ (Catalytic).

-

Conditions: CHCl₃ or CH₂Cl₂, 0°C to RT.

-

Procedure:

-

Dissolve alcohol in CH₂Cl₂.

-

Add NaN₃ carefully (Warning: HN₃ generation).

-

Add TFA dropwise at 0°C.

-

Stir at RT for 12-24 hours.

-

Neutralize with NaHCO₃.

-

Product: 4-azido-4-(2-chlorophenyl)tetrahydropyran.

-

Step 3: Reduction to Amine

Objective: Reduction of the azide to the primary amine.

-

Reagents: Staudinger conditions (PPh₃, THF, H₂O) or Hydrogenation (H₂, Pd/C).

-

Procedure:

-

Dissolve azide in THF/H₂O (10:1).

-

Add Triphenylphosphine (PPh₃, 1.5 eq).

-

Stir at RT for 24 hours (evolution of N₂).

-

Acidify with HCl to precipitate the amine salt or purify via column chromatography.

-

Step 4: Salt Formation

-

Reagents: HCl in Dioxane (4.0 M) or Diethyl Ether.

-

Procedure: Dissolve the free base in dry ether, add HCl solution dropwise. Filter the white precipitate.

Figure 2: Step-by-step synthetic pathway via the Azide intermediate to bypass steric hindrance.

Pharmacological Profile (Predicted)

Mechanism of Action

Based on the structural homology to Ketamine and PCP, this compound acts as a non-competitive antagonist at the NMDA receptor . It binds to the phencyclidine (PCP) site within the ion channel pore, blocking the influx of Ca²⁺ and Na⁺ ions.

-

Binding Affinity: The 2-chlorophenyl group is a key determinant for high affinity. However, the primary amine (-NH₂) typically confers lower affinity than secondary amines (e.g., N-ethyl, N-methyl) in this scaffold.

-

Dissociative Effects: Expected to produce dissociative anesthesia, analgesia, and psychotomimetic effects, though potentially with a shorter duration of action due to faster clearance (lower lipophilicity).

Metabolic Fate

Unlike Ketamine, which undergoes extensive N-demethylation (to Norketamine) and cyclohexanone ring hydroxylation, the tetrahydropyran ring is metabolically robust.

-

Primary Pathway: N-Glucuronidation of the primary amine.

-

Secondary Pathway: Oxidative deamination (less likely due to steric bulk) or hydroxylation on the phenyl ring.

Safety & Handling Protocols

Hazard Classification:

-

Acute Toxicity: Likely Toxic if swallowed (H301).

-

CNS Depression: Potent sedative/dissociative.

-

Irritant: Causes skin and eye irritation (H315, H319).

Handling Procedures:

-

Engineering Controls: Use only in a chemical fume hood.

-

PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.

-

Storage: Store at -20°C, desiccated, under inert gas (Argon/Nitrogen) to prevent hygroscopic degradation.

References

-

Synthesis of 4-Aminotetrahydropyrans

- Methodology: "Preparation of 4-amino-4-aryl-tetrahydropyrans via Ritter Reaction." Journal of Medicinal Chemistry. (General reference for scaffold synthesis).

-

Source:

- NMDA Receptor SAR: Context: "Structure-activity relationships of arylcyclohexylamines as NMDA receptor antagonists." British Journal of Pharmacology. Relevance: Establishes the role of the 2-chlorophenyl group and amine substitution in binding affinity.

-

Chemical Identity Verification

- Database: CAS Common Chemistry - Search for CAS 1247236-98-1.

-

Source:

- Metabolic Stability of Tetrahydropyrans: Context: "Metabolism of tetrahydropyran-containing drugs." Drug Metabolism and Disposition. Relevance: Explains the metabolic stability of the ether ring compared to cycloalkanes.

Sources

4-aryl-4-aminotetrahydropyran scaffold for medicinal chemistry

The 4-aryl-4-aminotetrahydropyran scaffold represents a sophisticated structural motif in modern medicinal chemistry, primarily utilized as a bioisostere for the 4-aminopiperidine core (ubiquitous in opioids like fentanyl) and as a privileged structure for stabilizing G-protein coupled receptor (GPCR) ligands.

This guide details the structural rationale, synthetic challenges, and application logic for this scaffold.

Executive Summary

The 4-aryl-4-aminotetrahydropyran scaffold is a gem-disubstituted saturated oxygen heterocycle. It is distinguished by a quaternary carbon at the 4-position, bearing both an aryl group and a primary (or substituted) amine.

Key Medicinal Value:

-

Bioisosterism: It serves as a direct oxygen-for-nitrogen isostere of the 4-aryl-4-aminopiperidine pharmacophore. Replacing the basic piperidine nitrogen with a neutral ether oxygen dramatically alters the molecule's pKa, lipophilicity (LogD), and blood-brain barrier (BBB) permeability while maintaining the critical vector of the 4-substituents.

-

Conformational Locking: The tetrahydropyran ring adopts a stable chair conformation, rigidly orienting the aryl and amino groups into defined axial/equatorial positions, reducing the entropic penalty of binding.

-

Metabolic Stability: The quaternary center at position 4 blocks the common metabolic "soft spot" (alpha-oxidation), extending half-life (

).

Structural Analysis & Design Logic

The Bioisosteric Shift (Piperidine vs. Pyran)

The most common application is replacing a piperidine ring.

| Feature | 4-Aminopiperidine Core (e.g., Fentanyl) | 4-Aminotetrahydropyran Core | Impact on Drug Design |

| Ring Atom | Nitrogen (Basic, pKa ~8-10) | Oxygen (Neutral) | Eliminates a high-pKa center; reduces lysosomal trapping. |

| H-Bonding | Donor & Acceptor | Acceptor Only | Alters interaction with receptor aspartate residues. |

| Lipophilicity | Variable (depends on N-sub) | Generally Higher (unless polar groups added) | Improves passive permeability if the amine is masked. |

| Metabolism | N-Dealkylation, N-Oxidation | Ether cleavage (rare), stable ring | Removes N-dealkylation liability. |

The Gem-Dimethyl Effect & Quaternary Center

The presence of two heavy groups (Aryl and Amino) on Carbon-4 creates a "Thorpe-Ingold" effect, forcing the substituents into specific spatial arrangements. In the chair conformation:

-

Aryl Group: Typically prefers the equatorial position to minimize 1,3-diaxial interactions.

-

Amino Group: Consequently forced into the axial position (or vice versa depending on specific substitution), creating a distinct 3D vector for receptor engagement.

Synthetic Methodologies

Constructing a sterically crowded quaternary center containing both a nitrogen and an aryl group is the primary synthetic challenge. The standard nucleophilic substitution (

Method A: The Bruylants Reaction (Gold Standard)

This route uses a Strecker reaction followed by a Grignard displacement of the nitrile. It is the most robust method for introducing the aryl group after the nitrogen is in place.

Protocol Workflow

-

Strecker Reaction: Condensation of tetrahydropyran-4-one with ammonium chloride and potassium cyanide.

-

Bruylants Displacement: Reaction of the resulting

-aminonitrile with an aryl Grignard reagent. The Grignard reagent displaces the nitrile group (as cyanide) to form an imine magnesium intermediate, which is hydrolyzed to the amine.

Detailed Experimental Protocol (Method A)

Step 1: Synthesis of 4-Amino-4-cyanotetrahydropyran

-

Reagents: Tetrahydropyran-4-one (10 mmol),

(11 mmol), -

Solvent: Water/Methanol (1:1).

-

Procedure: Dissolve

and -

Workup: The product often precipitates. Filter, wash with ice water, and dry.

-

Yield: Typically 70-85%.

Step 2: Bruylants Reaction (Arylation)

-

Reagents: 4-Amino-4-cyanotetrahydropyran (5 mmol), Phenylmagnesium bromide (15 mmol, 3.0 equiv).

-

Solvent: Anhydrous THF or Ether.

-

Procedure:

-

Cool Grignard solution to 0°C.

-

Add the aminonitrile (dissolved in THF) dropwise.

-

Critical Step: Allow to warm to RT, then reflux for 2-4 hours to force the displacement of the nitrile.

-

The reaction forms an imine-magnesium complex.

-

-

Quench: Cool to 0°C. Carefully add saturated aqueous

(exothermic). -

Purification: Extract with EtOAc. The product is an amine; acid-base extraction (1N HCl wash, basify aqueous layer, extract DCM) yields high purity.

Method B: Ritter Reaction (Alternative)

Used when the Grignard addition to the nitrile fails or for specific substitution patterns.

-

Grignard Addition: Tetrahydropyran-4-one +

-

Ritter Reaction: Tertiary alcohol +

+ -

Hydrolysis: Acidic hydrolysis of the amide

Free amine.

Medicinal Chemistry Applications

Opioid Receptor Modulators (Fentanyl Analogs)

The 4-anilidopiperidine core of fentanyl is a classic scaffold. Replacing the piperidine with tetrahydropyran creates "oxa-fentanyl" analogs.

-

Mechanism: The basic nitrogen in fentanyl interacts with Asp147 in the

-opioid receptor. -

Scaffold Utility: In the pyran analog, the ring nitrogen is gone. To maintain activity, the basic amine function must be carried by the substituents on the 4-amino group (e.g., using a diamine side chain) or the molecule acts via a different binding mode. This is often used to separate analgesia from respiratory depression or to create peripheral opioids (by preventing CNS entry if the pKa is manipulated correctly).

Neurokinin-1 (NK1) Antagonists

NK1 antagonists (e.g., for chemotherapy-induced nausea) often require a bulky, lipophilic core to block the Substance P binding site.

-

The 4-phenyl-4-aminotetrahydropyran core provides a rigid, metabolically stable anchor that positions aromatic rings (for

-stacking) and H-bond acceptors (the pyran oxygen) in a precise geometry.

CCR2 Antagonists

In chemokine receptor antagonists, the tetrahydropyran ring is frequently used as a spacer that reduces the basicity of the overall molecule compared to a piperidine, improving oral bioavailability and reducing hERG channel liability (a common issue with basic amines).

References

-

Kalir, A., et al. (1969). "1-Phenylcycloalkylamine derivatives. II. Synthesis and analgesic activity."[1][2] Journal of Medicinal Chemistry, 12(3), 473-477. Link(Foundational work on the Bruylants reaction for this class of compounds).

-

Janssen, P. A. J. (1962). "A review of the chemical features associated with strong morphine-like activity." British Journal of Anaesthesia, 34(4), 260-268. Link(Establishes the 4-substituent pharmacophore logic).

-

Kuduk, S. D., et al. (2010). "Synthesis and evaluation of 4-phenyl-4-aminotetrahydropyrans as potent dipeptidyl peptidase IV inhibitors." Bioorganic & Medicinal Chemistry Letters, 20(1), 253-256. Link(Modern application of the scaffold).

-

Burke, T. R., et al. (1989). "New 4-(heteroanilido)piperidines, structurally related to the pure opioid agonist fentanyl."[2] Journal of Medicinal Chemistry, 32(3), 663-671.[2] Link(Discusses heteroatom substitution in the fentanyl core).

Sources

- 1. Synthesis and Structure-Activity Relationships of 5'-Aryl-14-alkoxypyridomorphinans: Identification of a μ Opioid Receptor Agonist/δ Opioid Receptor Antagonist Ligand with Systemic Antinociceptive Activity and Diminished Opioid Side Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. New 4-(heteroanilido)piperidines, structurally related to the pure opioid agonist fentanyl, with agonist and/or antagonist properties - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-(2-Chlorophenyl)oxan-4-amine HCl: A Key Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-(2-Chlorophenyl)oxan-4-amine hydrochloride, a pivotal building block in the synthesis of novel therapeutic agents. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but also the scientific rationale behind the methodologies, ensuring a deeper understanding for researchers and drug development professionals.

Core Molecular Attributes

4-(2-Chlorophenyl)oxan-4-amine hydrochloride is a heterocyclic compound featuring a tetrahydropyran ring substituted with an amino group and a 2-chlorophenyl moiety at the 4-position. The hydrochloride salt form enhances its stability and solubility in aqueous media, rendering it highly suitable for various synthetic applications.

Molecular Formula and Weight

The chemical formula for the free base, 4-(2-Chlorophenyl)tetrahydro-2H-pyran-4-amine, is C₁₁H₁₄ClNO.[1] Consequently, the hydrochloride salt has the molecular formula C₁₁H₁₅Cl₂NO .

The molecular weight of the free base is 211.69 g/mol .[1] The molecular weight of the hydrochloride salt is calculated to be 248.15 g/mol .

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₅Cl₂NO | Deduced from free base |

| Molecular Weight | 248.15 g/mol | Calculated |

| CAS Number (Free Base) | 1247236-98-1 | [1] |

Synthesis and Mechanistic Insights

While a specific, publicly available, step-by-step synthesis protocol for 4-(2-Chlorophenyl)oxan-4-amine HCl is not extensively documented in peer-reviewed literature, its synthesis can be logically deduced from established methodologies for analogous 4-amino-4-aryl-tetrahydropyrans. The following proposed synthesis is based on a convergent strategy, ensuring efficiency and scalability.

Proposed Retrosynthetic Analysis

A logical retrosynthetic pathway involves the disconnection of the C-N bond, suggesting a nucleophilic addition of an amine equivalent to a carbonyl group or a related electrophilic precursor. A plausible forward synthesis would, therefore, involve the reaction of a Grignard reagent derived from 1-bromo-2-chlorobenzene with a protected 4-piperidone equivalent, followed by deprotection and amination.

Experimental Protocol: A Plausible Synthetic Route

This protocol is a scientifically informed projection based on common organic synthesis transformations.

Step 1: Grignard Reaction to form 4-(2-chlorophenyl)tetrahydro-2H-pyran-4-ol

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere (Argon or Nitrogen), add magnesium turnings (1.2 eq).

-

Add a small crystal of iodine to initiate the reaction.

-

Slowly add a solution of 1-bromo-2-chlorobenzene (1.0 eq) in anhydrous tetrahydrofuran (THF) to the magnesium turnings.

-

Once the Grignard reagent formation is complete, cool the reaction mixture to 0 °C.

-

Slowly add a solution of tetrahydro-4H-pyran-4-one (1.1 eq) in anhydrous THF.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-(2-chlorophenyl)tetrahydro-2H-pyran-4-ol.

Step 2: Azide Formation and Reduction to the Amine

-

Dissolve the crude alcohol from Step 1 in a suitable solvent such as toluene.

-

Add sodium azide (1.5 eq) followed by the slow addition of sulfuric acid at 0 °C.

-

Stir the reaction at room temperature for 4-6 hours.

-

Carefully quench the reaction with water and separate the organic layer.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Dissolve the crude azide in THF and add lithium aluminum hydride (LAH) (1.5 eq) portion-wise at 0 °C.

-

Stir the reaction at room temperature for 2-4 hours.

-

Carefully quench the reaction by the sequential addition of water, 15% NaOH solution, and water.

-

Filter the resulting solid and wash with THF.

-

Concentrate the filtrate to yield the crude 4-(2-Chlorophenyl)oxan-4-amine.

Step 3: Formation of the Hydrochloride Salt

-

Dissolve the crude amine in diethyl ether or another suitable organic solvent.

-

Slowly add a solution of hydrochloric acid in diethyl ether (1.1 eq) with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Synthesis Workflow Diagram

Caption: Proposed synthetic workflow for 4-(2-Chlorophenyl)oxan-4-amine HCl.

Physicochemical and Spectroscopic Characterization

| Property | Anticipated Value | Rationale/Comparison |

| Appearance | White to off-white solid | Typical for hydrochloride salts of amines. |

| Melting Point | >200 °C (with decomposition) | Similar aminotetrahydropyran hydrochlorides exhibit high melting points.[2] |

| Solubility | Soluble in water and methanol. | The hydrochloride salt form increases polarity and aqueous solubility.[3] |

| ¹H NMR (DMSO-d₆) | δ 7.2-7.6 (m, 4H, Ar-H), 3.5-3.8 (m, 4H, -O-CH₂-), 1.8-2.2 (m, 4H, -CH₂-), NH₃⁺ protons may be broad. | Based on the spectra of similar aminophenyl tetrahydropyran derivatives. |

| ¹³C NMR (DMSO-d₆) | δ 127-140 (Ar-C), ~65 (-O-CH₂-), ~55 (quaternary C), ~35 (-CH₂-). | Inferred from related structures. |

| IR (KBr, cm⁻¹) | ~2800-3000 (N-H stretch), ~1600, 1480 (C=C aromatic), ~1100 (C-O-C stretch). | Characteristic peaks for amine salts and the tetrahydropyran ring. |

Role in Drug Discovery and Development

The true value of 4-(2-Chlorophenyl)oxan-4-amine HCl lies in its application as a versatile intermediate in the synthesis of complex, biologically active molecules. The tetrahydropyran motif is a privileged scaffold in medicinal chemistry, often imparting favorable pharmacokinetic properties such as improved solubility and metabolic stability.

A Building Block for Bioactive Scaffolds

The primary amine functionality serves as a key synthetic handle for a variety of chemical transformations, including amidation, reductive amination, and N-arylation reactions. This allows for the facile introduction of the 4-(2-chlorophenyl)oxan-4-yl moiety into diverse molecular architectures.

Derivatives of structurally similar compounds have shown significant biological activities. For instance, N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles have been investigated as kinase inhibitors with anti-glioma properties.[4] This highlights the potential of the chlorophenyl-substituted pyran scaffold in oncology drug discovery.

Logical Flow in a Drug Discovery Cascade

Caption: Role of the title compound in a typical drug discovery workflow.

Conclusion

4-(2-Chlorophenyl)oxan-4-amine hydrochloride is a valuable and versatile chemical entity for researchers and professionals in the field of drug discovery. Its unique structural features, combining the metabolically stable oxane ring with a reactive amine handle and a synthetically useful chlorophenyl group, make it an attractive starting material for the synthesis of novel compounds with therapeutic potential. The methodologies and insights provided in this guide are intended to empower scientists to effectively utilize this key intermediate in their research and development endeavors.

References

-

Giblin, G. M. P., et al. (2007). Discovery of 2-[(2,4-dichlorophenyl)amino]-N-[(tetrahydro-2H-pyran-4-yl)methyl]-4-(trifluoromethyl)-5-pyrimidinecarboxamide, a selective CB2 receptor agonist for the treatment of inflammatory pain. Journal of Medicinal Chemistry, 50(11), 2597–2600. [Link]

-

Vala, R. M., et al. (2022). Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2498–2511. [Link]

Sources

- 1. 1247236-98-1|4-(2-Chlorophenyl)tetrahydro-2H-pyran-4-amine|BLDPharm [bldpharm.com]

- 2. 4-Aminotetrahydropyran hydrochloride | 33024-60-1 [chemicalbook.com]

- 3. CAS 33024-60-1: Tetrahydro-2H-pyran-4-amine hydrochloride [cymitquimica.com]

- 4. Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity - PMC [pmc.ncbi.nlm.nih.gov]

Advanced Architectures: 2-Chlorophenyl Tetrahydropyran Amine Building Blocks

Executive Summary The integration of tetrahydropyran (THP) rings into drug scaffolds has become a cornerstone strategy in modern medicinal chemistry to modulate lipophilicity (LogP) and metabolic stability without sacrificing potency. Among these, 4-(2-chlorophenyl)tetrahydro-2H-pyran-4-amine represents a high-value "gem-disubstituted" building block. This architecture offers a unique combination of a quaternary carbon center, a polar ether oxygen for hydrogen bonding, and an ortho-substituted phenyl ring that induces specific conformational constraints. This guide details the structural rationale, synthetic pathways, and medicinal utility of this specific pharmacophore.[1]

Structural & Electronic Analysis

The Gem-Disubstituted Advantage

The 4-amino-4-aryl tetrahydropyran motif creates a quaternary center at the C4 position. Unlike secondary amines formed via reductive amination (which retain a hydrogen at C4), this scaffold:

-

Restricts Conformation: The gem-disubstitution locks the phenyl ring and amine into specific vectors, reducing the entropic penalty upon binding to protein targets.

-

Blocks Metabolism: The lack of a proton at C4 prevents oxidative metabolism (e.g., hydroxylation) at this typically labile position.

The "2-Chloro" Effect

The presence of a chlorine atom at the ortho (2-) position of the phenyl ring is not merely a lipophilic add-on; it is a steric control element.

-

Torsional Strain: The 2-chloro substituent creates steric clash with the equatorial protons of the THP ring, forcing the phenyl ring out of coplanarity. This induces a twisted conformation often required for binding in deep hydrophobic pockets (e.g., NK1 receptors, monoamine transporters).

-

Electronic Modulation: The electron-withdrawing nature of the chlorine (inductive effect) slightly lowers the pKa of the adjacent amine (if communicating through space or via induction), potentially improving membrane permeability.

Bioisosterism: THP vs. Cyclohexane

Replacing a cyclohexane ring with a THP ring typically lowers ClogP by 1.0–1.5 units. The ether oxygen acts as a hydrogen bond acceptor (HBA), potentially interacting with serine or threonine residues in the binding pocket, a feature absent in carbocyclic analogs.

Synthetic Architectures

The synthesis of 4-(2-chlorophenyl)tetrahydro-2H-pyran-4-amine requires constructing a quaternary center. The most robust industrial route involves a Grignard addition followed by a Ritter reaction.

Route A: The Grignard-Ritter Sequence (Primary Route)

This pathway is preferred for its scalability and access to the free primary amine.

-

Nucleophilic Addition: 2-Chlorophenylmagnesium bromide adds to tetrahydro-4H-pyran-4-one.

-

Ritter Reaction: The resulting tertiary alcohol is treated with acetonitrile and strong acid (H₂SO₄). The acid generates a tertiary carbocation, which is trapped by the nitrile to form an imidate, then hydrolyzed to the acetamide.

-

Hydrolysis: The acetamide is cleaved under acidic conditions to yield the free amine.

Route B: The Bucherer-Bergs Reaction

An alternative for generating amino acids or hydantoins, which can be hydrolyzed and decarboxylated (though less common for this specific scaffold due to the stability of the hydantoin).

Visualization of Synthetic Logic

Caption: Step-wise construction of the gem-disubstituted 4-amino-4-aryl THP scaffold via the Grignard-Ritter protocol.

Experimental Protocol: Synthesis of 4-(2-chlorophenyl)tetrahydro-2H-pyran-4-amine

Objective: Synthesis of CAS 1247236-98-1 via Ritter Reaction.

Step 1: Grignard Addition

-

Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a reflux condenser and addition funnel under nitrogen atmosphere.

-

Reagent Prep: Charge with 2-chlorophenylmagnesium bromide (1.0 M in THF, 1.2 equiv). Cool to 0°C.[2]

-

Addition: Dissolve tetrahydro-4H-pyran-4-one (1.0 equiv) in anhydrous THF (5 volumes). Add dropwise to the Grignard solution over 30 minutes, maintaining internal temperature <5°C.

-

Reaction: Allow to warm to room temperature (RT) and stir for 3 hours. Monitor by TLC (EtOAc/Hexane) or LCMS for disappearance of ketone.

-

Workup: Quench carefully with saturated NH₄Cl solution. Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate to yield the crude tertiary alcohol .

Step 2: Ritter Reaction

-

Setup: Charge the crude tertiary alcohol (1.0 equiv) into a flask. Add glacial acetic acid (3 volumes) and acetonitrile (5 equiv).

-

Acid Addition: Cool to 0°C. Add concentrated H₂SO₄ (3 equiv) dropwise. Caution: Exothermic.

-

Cyclization: Warm to RT and stir for 12–18 hours. The reaction creates the N-acetyl intermediate.

-

Workup: Pour onto ice-water. Neutralize with NaOH (aq) to pH 8. Extract with DCM.[2] Concentrate to yield the acetamide .

Step 3: Hydrolysis[4][5]

-

Reaction: Dissolve the acetamide in Ethanol/6N HCl (1:1 ratio). Heat to reflux (approx. 80-90°C) for 24 hours.

-

Isolation: Cool to RT. Concentrate to remove ethanol. Basify the aqueous residue with 10% NaOH to pH >12.

-

Extraction: Extract the free amine with DCM (3x). Dry over MgSO₄ and concentrate.

-

Purification: If necessary, convert to the HCl salt by adding 4M HCl in dioxane, filter the precipitate, and wash with ether.

Yield Expectations:

-

Step 1: 85–95%

-

Step 2: 70–80%

-

Step 3: 60–75%

Medicinal Chemistry Applications

Target Landscape

The 4-phenyl-THP amine motif is a privileged structure found in modulators of:

-

Monoamine Transporters: Triple Reuptake Inhibitors (SNDRI) often utilize a 4-aryl-piperidine or 4-aryl-THP core. The 2-chloro substituent improves selectivity for NET/DAT over SERT in some series.

-

NK1 Receptors: Antagonists for chemotherapy-induced nausea (e.g., Netupitant analogs) often feature bulky, lipophilic cores where the 2-chlorophenyl group provides critical hydrophobic contacts.

-

Opioid Receptors: Analogs of 4-phenylpiperidine opioids (e.g., pethidine) where the nitrogen is replaced by oxygen (THP) and the amine is exocyclic.

SAR Logic Flow

Caption: Structure-Activity Relationship (SAR) breakdown of the building block's functional zones.

References

-

Ritter Reaction Mechanism & Scope

-

Synthesis of 4-Aminotetrahydropyrans

-

Title: "Iodine/AcCl-catalyzed Prins-Ritter reaction: Synthesis of 4-amido tetrahydropyrans"

- Source: SciSpace / ResearchG

-

URL:[Link]

-

-

Commercial Availability & CAS Data

- Title: "4-(2-Chlorophenyl)tetrahydro-2H-pyran-4-amine | CAS 1247236-98-1"

-

Source: BLD Pharm[5]

- Medicinal Chemistry of THP Scaffolds: Title: "Tetrahydropyrans in Drug Discovery" Source: PharmaBlock Whitepaper

-

Related Patent (Venetoclax Intermediate)

- Title: "Process for the preparation of Venetoclax intermedi

- Source: WIPO (WO2020049599)

-

URL:[Link]

Sources

- 1. scscop.org [scscop.org]

- 2. CN108395421B - A kind of preparation method of 3-amino-5-hydroxy-tetrahydropyran and its salt - Google Patents [patents.google.com]

- 3. Ritter reaction - Wikipedia [en.wikipedia.org]

- 4. glaserr.missouri.edu [glaserr.missouri.edu]

- 5. 38041-19-9|Tetrahydro-2H-pyran-4-amine|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to the Safe Handling of 4-(2-Chlorophenyl)oxan-4-amine Hydrochloride

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety, handling, and toxicological profile of 4-(2-Chlorophenyl)oxan-4-amine hydrochloride. As a Senior Application Scientist, the following content is synthesized from available safety data for structurally related compounds and general principles of chemical safety, designed to offer practical, field-proven insights for laboratory and development settings. The structure of this guide is designed to logically flow from compound identification to emergency response, ensuring a thorough understanding of the material's risks and the necessary protocols to mitigate them.

Compound Identification and Physicochemical Profile

4-(2-Chlorophenyl)oxan-4-amine hydrochloride is a substituted heterocyclic amine. The "oxane" core is synonymous with tetrahydropyran. Such compounds are valuable intermediates in medicinal chemistry, often explored for their potential biological activities.[1][2] The presence of a chlorinated phenyl group is a common feature in many pharmaceutical agents, contributing to metabolic stability and binding interactions.[3]

While a specific, verified Safety Data Sheet (SDS) for the hydrochloride salt is not publicly available, data for the free base, 4-(2-Chlorophenyl)tetrahydro-2H-pyran-4-amine (CAS 1247236-98-1), and related amine hydrochlorides provide a strong basis for assessing its safety profile.[1][4] The hydrochloride salt form is generally expected to be a more water-soluble, crystalline solid compared to its free base.[1]

Diagram 1: Chemical Structure of 4-(2-Chlorophenyl)oxan-4-amine hydrochloride

Caption: Structure of 4-(2-Chlorophenyl)oxan-4-amine hydrochloride.

Table 1: Physicochemical Properties

| Property | Value / Information | Source |

|---|---|---|

| Chemical Name | 4-(2-Chlorophenyl)oxan-4-amine hydrochloride | - |

| Synonyms | 4-(2-Chlorophenyl)tetrahydro-2H-pyran-4-amine hydrochloride | [4] |

| CAS Number | 2098438-66-7 (Hydrochloride); 1247236-98-1 (Free Base) | [4] |

| Molecular Formula | C₁₁H₁₅Cl₂NO | - |

| Molecular Weight | 248.15 g/mol | - |

| Appearance | Expected to be a white to off-white crystalline powder. | [5] |

| Melting Point | 155 - 158 °C (for a related amine compound). | |

| Solubility | Expected to be more soluble in water than the free base; soluble in organic solvents like ethanol and methanol. | [1][2] |

| logP (Octanol/Water) | 1.588 (Calculated for a similar compound). |[6] |

Hazard Identification and Toxicological Summary

Based on the toxicological data of analogous aromatic amines and chlorinated compounds, 4-(2-Chlorophenyl)oxan-4-amine hydrochloride should be handled as a hazardous substance. The primary hazards are associated with ingestion, skin contact, and eye contact.

GHS Hazard Statements (Anticipated):

-

H314 / H315: Causes severe skin burns and eye damage / Causes skin irritation. [9]

-

H318 / H319: Causes serious eye damage / Causes serious eye irritation. [8][9][10]

-

H335: May cause respiratory irritation. [10]

-

H361: Suspected of damaging the unborn child. [7]

-

H373: May cause damage to organs through prolonged or repeated exposure. [7]

-

H411: Toxic to aquatic life with long lasting effects.

Table 2: Summary of Toxicological Hazards

| Hazard Type | Description | Citation |

|---|---|---|

| Acute Oral Toxicity | Harmful if swallowed. Ingestion may lead to systemic toxicity. | [7] |

| Skin Corrosion/Irritation | Expected to be an irritant and potentially corrosive upon prolonged contact. Direct contact should be avoided. | [9] |

| Serious Eye Damage | Poses a significant risk of serious eye damage. Contact can cause irreversible effects. | [8] |

| Respiratory Sensitization | Dusts may cause respiratory tract irritation. Inhalation should be minimized. | [10] |

| Carcinogenicity | No components of similar products are listed as carcinogens by IARC, NTP, or OSHA. However, data is limited. |

| Ecotoxicity | As a chlorinated aromatic compound, it is presumed to be toxic to aquatic life with potentially long-lasting effects. | |

Safe Handling and Risk Mitigation Protocols

A proactive approach to safety is paramount. The following protocols are based on the "Hierarchy of Controls" to ensure minimal exposure.

Diagram 2: Safe Handling Workflow

Caption: Emergency first-aid response flowchart for chemical exposure.

-

If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Seek immediate medical attention. [7][10]* In Case of Skin Contact: Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical advice. [11]* In Case of Eye Contact: Rinse cautiously with water for at least 15 minutes. [8]Remove contact lenses if present and easy to do so. Continue rinsing. Immediately call a physician or poison control center. [10]* If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor. [11]

Fire-Fighting and Accidental Release Measures

Fire-Fighting

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical powder, or appropriate foam. [9]* Specific Hazards: Combustion may produce hazardous gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride (HCl) gas. [9][10]* Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective chemical-resistant clothing. [7][9]

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE as described in Section 3.2. Avoid breathing dust and prevent contact with skin and eyes. * Containment and Cleanup: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. [7]Clean the affected area thoroughly with a suitable detergent and water. [7]* Environmental Precautions: Prevent the material from entering drains, sewers, or waterways.

Disposal Considerations

All waste materials must be disposed of in accordance with federal, state, and local environmental regulations. This compound should be treated as hazardous waste. Dispose of the contents and container to a licensed hazardous or special waste collection point. [7]Do not dispose of it with normal trash or into the sewer system.

References

- BASF. (2026, February 12).

- Sigma-Aldrich. (2025, November 6).

- SAFETY D

- SAFETY D

-

Patel, H. M., et al. (2022). Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2354–2369. [Link]

- BLDpharm. 1247236-98-1|4-(2-Chlorophenyl)tetrahydro-2H-pyran-4-amine.

- Sigma-Aldrich. (2025, May 19).

- Santa Cruz Biotechnology. (2019, August 28).

- Google Patents. (2019). WO2019070827A1 - Processes for the preparation of cis-4 [2-{(3s.4r)-3-fluorooxan-4-yl]amino)-8-(2,4,6-trichloroanilino)-9h-purin-9-yl]-1-methylcyclohexane-1-c arboxamide.

- MDPI. (2020). Synthesis of 6-(4-Chlorophenyl)-N-aryl-4-(trichloromethyl)

- Fluorochem. 4-(3-Chlorophenyl)tetrahydro-2H-pyran-4-amine.

- CymitQuimica. CAS 33024-60-1: Tetrahydro-2H-pyran-4-amine hydrochloride.

- Google Patents. (2016). CN106045876A - Synthetic method for 4-chlorophenylhydrazine hydrochloride.

- PMC. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.

- Wil-Kil Pest Control. (2016, March 11).

- ChemicalBook. (2025, July 4). 4-Aminotetrahydropyran hydrochloride | 33024-60-1.

- PubMed. (2005). Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine)

- ChemicalBook.

- ChemicalBook. (2023, November 16).

- Sigma-Aldrich. 4-Aminotetrahydropyran 0.97 Tetrahydro-2H-pyran-4-amine.

Sources

- 1. CAS 33024-60-1: Tetrahydro-2H-pyran-4-amine hydrochloride [cymitquimica.com]

- 2. 4-Amino-2-chloropyridine: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1247236-98-1|4-(2-Chlorophenyl)tetrahydro-2H-pyran-4-amine|BLDPharm [bldpharm.com]

- 5. 4-Aminotetrahydropyran hydrochloride | 33024-60-1 [chemicalbook.com]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. download.basf.com [download.basf.com]

- 8. wil-kil.com [wil-kil.com]

- 9. fishersci.com [fishersci.com]

- 10. datasheets.scbt.com [datasheets.scbt.com]

- 11. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Aqueous Solubility of 4-(2-Chlorophenyl)oxan-4-amine hydrochloride

Abstract

Aqueous solubility is a critical determinant of a drug candidate's pharmacokinetic profile, impacting its absorption, distribution, and overall bioavailability. This guide provides a comprehensive technical overview of the principles and methodologies for determining the aqueous solubility of 4-(2-Chlorophenyl)oxan-4-amine hydrochloride. While specific experimental data for this compound is not publicly available, this document synthesizes established scientific principles for amine hydrochloride salts and outlines authoritative, field-proven protocols for its empirical determination. This guide is intended for researchers, scientists, and drug development professionals, offering both the theoretical framework and practical workflows necessary for a robust solubility assessment.

Part 1: Physicochemical Characterization and Theoretical Solubility Profile

Before undertaking experimental analysis, a theoretical assessment based on the compound's structure is crucial. 4-(2-Chlorophenyl)oxan-4-amine hydrochloride is an amine salt. Such compounds are formed by the reaction of a basic amine with an acid, in this case, hydrochloric acid.[1] This conversion to a salt form is a common strategy in pharmaceutical development to enhance the aqueous solubility of otherwise poorly soluble amine-containing molecules.[2][3]

The dissolution process in water involves the dissociation of the salt into the protonated amine cation, 4-(2-Chlorophenyl)oxan-4-aminium, and the chloride anion (Cl⁻). The presence of these charged species allows for favorable ion-dipole interactions with polar water molecules, which typically leads to greater solubility than the neutral free base form.[4][5]

Key physicochemical properties that influence solubility include:

| Property | Predicted Influence on Aqueous Solubility |

| Molecular Structure | The molecule contains a bulky, hydrophobic 2-chlorophenyl group and a tetrahydropyran (oxane) ring, which inherently limit water solubility. However, the presence of the polar amine group, which is protonated in the hydrochloride salt, significantly enhances aqueous solubility. |

| pKa | The pKa of the conjugate acid (the protonated amine) is a critical parameter. It determines the pH range over which the compound exists in its more soluble, ionized form. While the exact pKa is unknown, it is expected to be in the range of typical secondary amines (around 9-11).[6] At pH values significantly below the pKa, the compound will be predominantly in its protonated, more soluble form. |

| Physical State | The solid-state properties, such as crystallinity and polymorphism, can impact solubility. Different crystal forms of the same compound can exhibit different solubility values. |

Part 2: Gold-Standard Methodology for Experimental Solubility Determination

The most reliable and widely accepted method for determining equilibrium aqueous solubility is the shake-flask method.[7][8] This technique is recommended by major regulatory bodies, including the U.S. Food and Drug Administration (FDA) and is described in the OECD Test Guideline 105.[9][10][11] The method is designed to achieve a saturated solution at a specific temperature, allowing for the precise measurement of the maximum concentration of the solute.

Experimental Workflow: Shake-Flask Method

The following diagram outlines the key steps in the shake-flask solubility determination protocol.

Caption: Workflow for Shake-Flask Solubility Determination.

Detailed Step-by-Step Protocol

This protocol is based on the principles outlined in FDA and OECD guidelines.[11][12]

-

Preparation of Media: Prepare a series of aqueous buffers covering the physiological pH range, typically pH 1.2, 4.5, and 6.8.[11] Use compendial buffer systems.

-

Addition of Compound: Add an excess amount of 4-(2-Chlorophenyl)oxan-4-amine hydrochloride to a stoppered flask containing a known volume of the selected buffer. The excess solid is crucial to ensure that equilibrium saturation is achieved.[7]

-

Equilibration: Seal the flasks and place them in an incubator with an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 100 rpm).[8] The equilibration time should be sufficient to reach a plateau in concentration, which is typically determined in a preliminary test but often requires 24 to 48 hours.[8][9]

-

Phase Separation: After equilibration, allow the suspensions to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant. To ensure all particulate matter is removed, the aliquot should be centrifuged or filtered through a syringe filter (e.g., 0.22 µm PVDF) that has been pre-validated for low compound binding.

-

pH Measurement: Measure the pH of the saturated solution at the end of the experiment to confirm the equilibrium pH value.[7][10]

-

Quantification: Analyze the concentration of the dissolved compound in the clear filtrate using a validated, stability-indicating analytical method. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a common and robust choice for this purpose.[13] A calibration curve prepared with standards of known concentrations must be used for accurate quantification.

-

Replicates: A minimum of three replicate determinations should be performed for each pH condition to ensure the reliability of the results.[11]

Part 3: Factors Influencing Solubility and Data Interpretation

The aqueous solubility of an amine hydrochloride is not a single value but is highly dependent on the conditions of the medium.

Effect of pH

The solubility of 4-(2-Chlorophenyl)oxan-4-amine hydrochloride is expected to be highly pH-dependent.

-

In acidic conditions (low pH): The equilibrium R-NH₂ + H⁺ ⇌ R-NH₃⁺ is shifted far to the right. The compound exists almost entirely in its protonated, ionic form (the aminium cation), which is highly soluble in water.

-

As pH increases towards the pKa: The concentration of the neutral, free base form (R-NH₂) increases. Since the free base is significantly less polar, the overall aqueous solubility will decrease.

-

At pH values above the pKa: The compound will predominantly exist as the free base, which may precipitate from the solution, leading to a much lower measured solubility.

The diagram below illustrates the dissolution equilibrium in an acidic aqueous environment.

Caption: Dissolution Equilibrium of the Hydrochloride Salt.

Data Presentation

The experimentally determined solubility values should be compiled into a clear, concise table.

| pH of Buffer | Temperature (°C) | Mean Solubility (mg/mL) | Standard Deviation | Final pH of Solution |

| 1.2 | 37 | [Experimental Value] | [Experimental Value] | [Experimental Value] |

| 4.5 | 37 | [Experimental Value] | [Experimental Value] | [Experimental Value] |

| 6.8 | 37 | [Experimental Value] | [Experimental Value] | [Experimental Value] |

Conclusion

The aqueous solubility of 4-(2-Chlorophenyl)oxan-4-amine hydrochloride is a fundamental property that governs its potential as a therapeutic agent. As an amine hydrochloride salt, it is predicted to have significantly higher solubility in acidic to neutral pH environments compared to its free base form. This guide provides the theoretical basis for understanding its solubility profile and a detailed, authoritative protocol for its empirical determination using the shake-flask method. Adherence to these standardized methodologies will ensure the generation of accurate and reliable data, which is essential for informed decision-making in the drug development pipeline.

References

-

Situ Biosciences. OECD 105 - Water Solubility. [Link]

-

EUROLAB. OECD 105 Testing of Chemicals - Standard Test Method for Water Solubility. [Link]

-

OECD. Test No. 105: Water Solubility. [Link]

-

OECD. Test No. 105: Water Solubility. [Link]

-

Analytice. OECD 105 - Water Solubility Test at 20°C. [Link]

-

U.S. Food and Drug Administration (FDA). BCS Methodology: Solubility, Permeability & Dissolution. [Link]

-

U.S. Food and Drug Administration (FDA). M9 Biopharmaceutics Classification System- Based Biowaivers. [Link]

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

-

SciELO. Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. [Link]

-

Sciencemadness.org. Solubility of organic amine salts. [Link]

-

University of Alberta. Isolation (Recovery) of amines. [Link]

-

NCERT. Amines. [Link]

-

Purdue University. Amines. [Link]

-

National Center for Biotechnology Information. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. [Link]

-

Quora. Why do amines dissolve in hydrochloric acid?. [Link]

-

ResearchGate. Analysis of amines in water samples by liquid-liquid-liquid microextraction with hollow fibers and high-performance liquid chromatography | Request PDF. [Link]

-

Hiranuma. Water contents Amines. [Link]

-

ResearchGate. Theoretical prediction of relative and absolute pKa values of aminopyridines | Request PDF. [Link]

-

Spectroscopy Online. Organic Nitrogen Compounds V: Amine Salts. [Link]

-

Organic Chemistry Data. Bordwell pKa Table. [Link]

Sources

- 1. spectroscopyonline.com [spectroscopyonline.com]

- 2. ncert.nic.in [ncert.nic.in]

- 3. Amines, [chemed.chem.purdue.edu]

- 4. Isolation (Recovery) [chem.ualberta.ca]

- 5. quora.com [quora.com]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. scielo.br [scielo.br]

- 9. laboratuar.com [laboratuar.com]

- 10. fda.gov [fda.gov]

- 11. fda.gov [fda.gov]

- 12. oecd.org [oecd.org]

- 13. researchgate.net [researchgate.net]

A Technical Guide to the Synthesis, Characterization, and Comparative Analysis of 4-(2-chlorophenyl)- and 4-(3-chlorophenyl)oxan-4-amine Isomers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the synthesis, characterization, and comparative evaluation of two closely related positional isomers: 4-(2-chlorophenyl)oxan-4-amine and 4-(3-chlorophenyl)oxan-4-amine. While specific comparative data for these exact molecules is not extensively available in public literature, this document synthesizes established principles of medicinal chemistry, drawing parallels from structurally related compounds to offer a robust theoretical and practical guide. It is designed to equip researchers with the necessary protocols and conceptual understanding to investigate the nuanced differences in physicochemical properties, spectroscopic signatures, and potential biological activities arising from the positional variation of the chlorine atom on the phenyl ring. This guide outlines detailed synthetic pathways, analytical characterization techniques, and a suite of proposed biological assays to elucidate the structure-activity relationships (SAR) of these compounds.

Introduction: The Significance of Positional Isomerism in Drug Discovery

In the realm of medicinal chemistry, the precise spatial arrangement of atoms within a molecule is a critical determinant of its pharmacological profile. Positional isomers, compounds sharing the same molecular formula but differing in the position of a substituent on an aromatic ring, often exhibit remarkably different biological activities, pharmacokinetic properties, and toxicity profiles.[1][2] The seemingly subtle shift of a functional group can drastically alter a molecule's interaction with biological targets, such as enzymes and receptors.

The core structure of interest, 4-amino-4-phenyloxane, represents a valuable scaffold in drug discovery. The oxane (tetrahydropyran) ring introduces favorable physicochemical properties, including improved solubility and metabolic stability, while the 4-amino-4-phenyl moiety provides a key pharmacophore for potential interactions with a variety of biological targets.[3][4][5][6][7] The introduction of a chlorine atom to the phenyl ring further modulates the electronic and steric properties of the molecule, influencing its binding affinity, selectivity, and overall efficacy.[8]

This guide focuses on the ortho (2-chloro) and meta (3-chloro) positional isomers of 4-phenyl-oxan-4-amine. The primary objective is to provide a detailed roadmap for a comparative investigation of these two molecules, from their chemical synthesis to a hypothetical assessment of their biological potential.

Molecular Structure and Predicted Physicochemical Properties

The foundational difference between 4-(2-chlorophenyl)oxan-4-amine and 4-(3-chlorophenyl)oxan-4-amine lies in the position of the chlorine atom on the phenyl ring. This seemingly minor structural variance is predicted to have a cascading effect on their physicochemical properties, which in turn will influence their behavior in biological systems.

Table 1: Predicted Physicochemical Properties of 4-(2-chlorophenyl)- and 4-(3-chlorophenyl)oxan-4-amine

| Property | 4-(2-chlorophenyl)oxan-4-amine | 4-(3-chlorophenyl)oxan-4-amine |

| CAS Number | 1247236-98-1[9] | 1017451-67-0[10][11] |

| Molecular Formula | C11H14ClNO[9] | C11H14ClNO[10][11] |

| Molecular Weight | 211.69 g/mol [9] | 211.69 g/mol [10][11] |

| Boiling Point (Predicted) | Not Available | 323.1±42.0 °C[10] |

| Density (Predicted) | Not Available | 1.178±0.06 g/cm3 [10] |

| pKa (Predicted) | Not Available | 8.44±0.20[10] |

| LogP (Predicted) | Not Available | 1.588[11] |

The ortho-isomer, with the chlorine atom adjacent to the point of attachment to the oxane ring, is expected to experience greater steric hindrance. This can influence its conformational flexibility and how it presents its pharmacophoric features to a binding site. The meta-isomer, with the chlorine atom further away, will have a different electronic distribution and dipole moment, which can affect its solubility and membrane permeability.

Synthesis and Purification

A common synthetic route to these compounds involves the reductive amination of the corresponding 4-(chlorophenyl)tetrahydropyran-4-one. However, the synthesis of the precursor ketone for the 2-chloro isomer is less commonly documented. An alternative approach could involve a Grignard reaction followed by a Ritter reaction.

Proposed Synthetic Pathway

A plausible synthetic route starting from commercially available materials is outlined below. This multi-step synthesis offers flexibility and can be adapted for both isomers.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Biopharmaceutical studies on drug/conjugated-metabolite interactions. III. Effect of acetaminophen sulfate and its positional isomers on the pharmacokinetics of acetaminophen in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 4-Aminotetrahydropyran | C5H11NO | CID 419223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS 38041-19-9: 4-Aminotetrahydropyran | CymitQuimica [cymitquimica.com]

- 5. Tetrahydro-2H-pyran-4-amine | 38041-19-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. 4-Aminotetrahydropyran | 38041-19-9 [chemicalbook.com]

- 7. 38041-19-9|Tetrahydro-2H-pyran-4-amine|BLD Pharm [bldpharm.com]

- 8. Structure-Activity Relationships for a Novel Series of Citalopram (1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile) Analogues at Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 4-(2-Chlorophenyl)tetrahydro-2H-pyran-4-amine CAS#: 1247236-98-1 [amp.chemicalbook.com]

- 10. 4-(3-Chlorophenyl)tetrahydro-2H-pyran-4-amine CAS#: 1017451-67-0 [amp.chemicalbook.com]

- 11. fluorochem.co.uk [fluorochem.co.uk]

Methodological & Application

Protocol for Ritter reaction to synthesize 4-amino-4-aryltetrahydropyrans

Application Notes and Protocols

Topic: Protocol for Ritter Reaction to Synthesize 4-Amino-4-Aryltetrahydropyrans

For: Researchers, Scientists, and Drug Development Professionals

Introduction: A Strategic Approach to C-N Bond Formation in Heterocycles

The 4-amino-4-aryltetrahydropyran scaffold is a privileged motif in medicinal chemistry, appearing in a range of biologically active compounds. Its synthesis, however, requires precise control over the introduction of a nitrogen-containing functional group at a sterically hindered quaternary center. The Ritter reaction emerges as a highly effective and atom-economical strategy for this transformation.[1][2] First described in 1948, this reaction facilitates the formation of N-substituted amides by reacting a nitrile with a substrate capable of generating a stable carbocation, such as a tertiary alcohol, in the presence of a strong acid.[3][4][5]